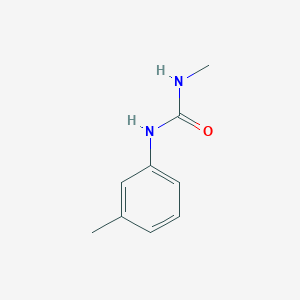![molecular formula C16H14S2 B15074874 1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene CAS No. 86148-27-8](/img/structure/B15074874.png)
1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a thioethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene typically involves the following steps:
Formation of the Thioethynyl Group: This step involves the reaction of 4-methylphenylthiol with an appropriate alkyne under basic conditions to form the thioethynyl group.
Substitution on Benzene Ring: The thioethynyl group is then introduced to the benzene ring through a substitution reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene can undergo various chemical reactions, including:
Oxidation: The thioethynyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioethynyl group to a thiol or a simpler alkyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium or copper are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alkyl derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene involves its interaction with specific molecular targets. The thioethynyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzene ring and its substituents can also participate in various biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-[(phenylmethyl)thio]benzene: Similar structure but with a phenylmethyl group instead of a thioethynyl group.
1-Methyl-4-[(1-propylpentyl)thio]benzene: Contains a propylpentyl group instead of a thioethynyl group.
Uniqueness
1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene is unique due to the presence of the thioethynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
86148-27-8 |
|---|---|
Formule moléculaire |
C16H14S2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-methyl-4-[2-(4-methylphenyl)sulfanylethynylsulfanyl]benzene |
InChI |
InChI=1S/C16H14S2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10H,1-2H3 |
Clé InChI |
RBPVFTCBYAQCAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC#CSC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
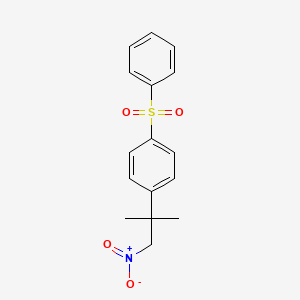

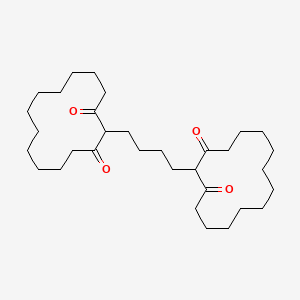
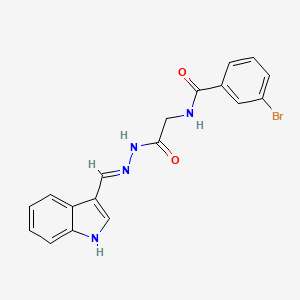
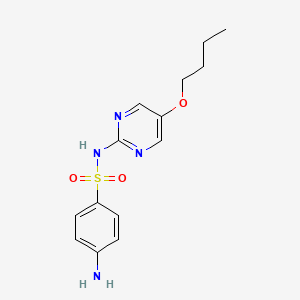
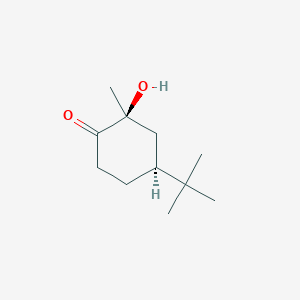
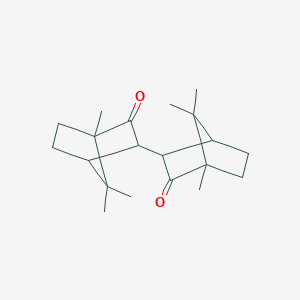
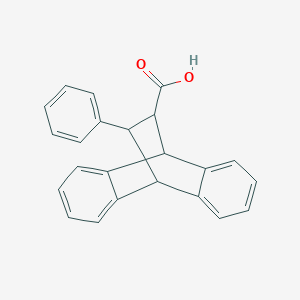
![1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074837.png)
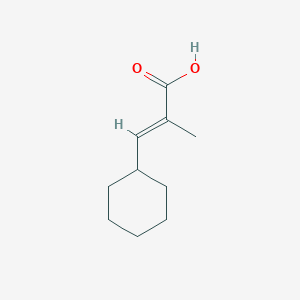
![9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide](/img/structure/B15074853.png)
